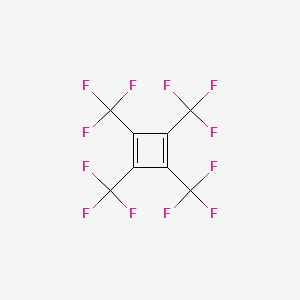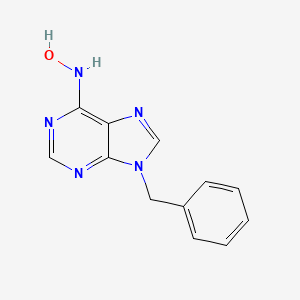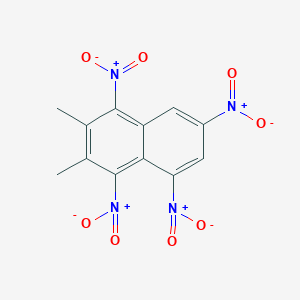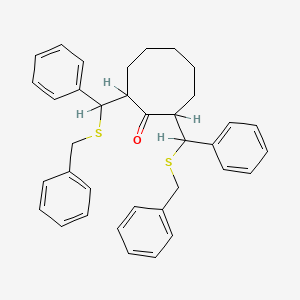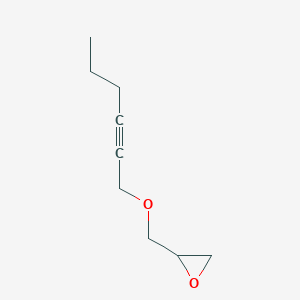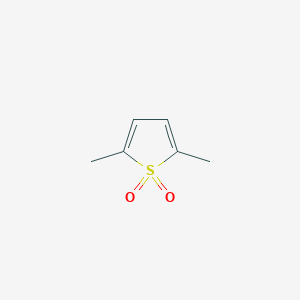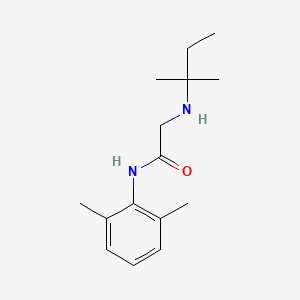![molecular formula C16H19ClN2O B14653269 1-{4-[(4-Amino-3-chlorophenyl)methyl]anilino}propan-2-ol CAS No. 53464-18-9](/img/structure/B14653269.png)
1-{4-[(4-Amino-3-chlorophenyl)methyl]anilino}propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{4-[(4-Amino-3-chlorophenyl)methyl]anilino}propan-2-ol is an organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both amino and chlorophenyl groups in its structure suggests that it may exhibit unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(4-Amino-3-chlorophenyl)methyl]anilino}propan-2-ol typically involves multi-step organic reactions. One common method includes the reaction of 4-amino-3-chlorobenzyl chloride with aniline, followed by the addition of propanol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions to ensure complete reaction. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-{4-[(4-Amino-3-chlorophenyl)methyl]anilino}propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, alkoxide ions.
Major Products Formed:
Oxidation: Quinones, oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Hydroxyl or alkoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-{4-[(4-Amino-3-chlorophenyl)methyl]anilino}propan-2-ol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The amino and chlorophenyl groups in its structure allow it to bind to specific sites on proteins, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
- 4-Amino-3-chlorobenzyl alcohol
- 4-Amino-3-chlorophenylmethanol
- 4-Amino-3-chlorophenylpropanol
Comparison: Compared to these similar compounds, 1-{4-[(4-Amino-3-chlorophenyl)methyl]anilino}propan-2-ol is unique due to the presence of both an amino group and a chlorophenyl group in its structure. This combination of functional groups can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
53464-18-9 |
|---|---|
Molekularformel |
C16H19ClN2O |
Molekulargewicht |
290.79 g/mol |
IUPAC-Name |
1-[4-[(4-amino-3-chlorophenyl)methyl]anilino]propan-2-ol |
InChI |
InChI=1S/C16H19ClN2O/c1-11(20)10-19-14-5-2-12(3-6-14)8-13-4-7-16(18)15(17)9-13/h2-7,9,11,19-20H,8,10,18H2,1H3 |
InChI-Schlüssel |
LAWRJELKDQJQET-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CNC1=CC=C(C=C1)CC2=CC(=C(C=C2)N)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dibenzo[c,g]chrysene](/img/structure/B14653188.png)
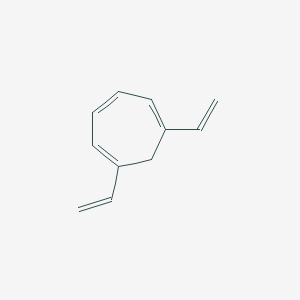

![[Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-yl]methanol](/img/structure/B14653208.png)
